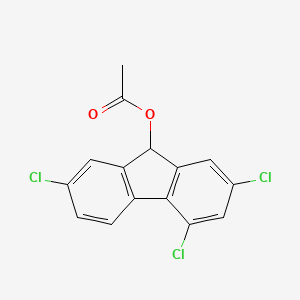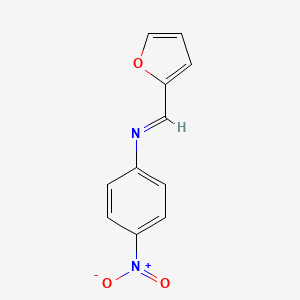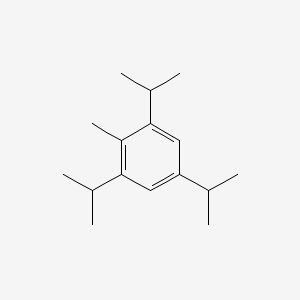
1,3,5-Triisopropyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triisopropyl-2-methylbenzene is an organic compound with the molecular formula C16H26 and a molecular weight of 218.3776 g/mol . It is a derivative of benzene, where three isopropyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, 1,3,5-trichlorobenzene can be reacted with an alkyl Grignard reagent in the presence of a catalyst such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) in diethyl ether. The reaction mixture is refluxed overnight, resulting in the formation of 1,3,5-trialkylbenzenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triisopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as aluminum chloride (AlCl3) are commonly employed.
Major Products Formed
Oxidation: Depending on the conditions, products can include isopropyl alcohols, acetone, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons like isopropylbenzene.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
1,3,5-Triisopropyl-2-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3,5-Triisopropyl-2-methylbenzene depends on the specific reaction or application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, in oxidation reactions, it interacts with oxidizing agents to form new products. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
1,3,5-Triisopropyl-2-methylbenzene can be compared with other similar compounds such as:
1,3,5-Triisopropylbenzene: Lacks the methyl group at the 2-position.
1,3,5-Trimethylbenzene: Has three methyl groups instead of isopropyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
6319-85-3 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
2-methyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-10(2)14-8-15(11(3)4)13(7)16(9-14)12(5)6/h8-12H,1-7H3 |
InChI Key |
CHVOYGXBBWPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



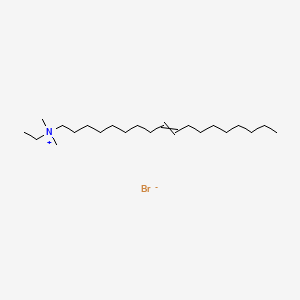
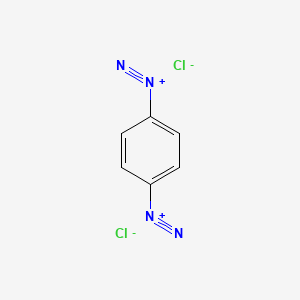
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)



![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
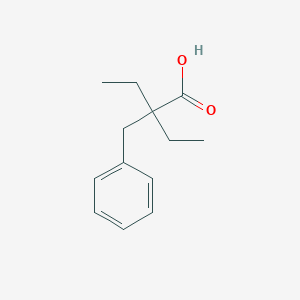
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)

